

# Technical Monograph: 2-(3-Chlorophenyl)thiazole-4-carbaldehyde[1][2]

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## Compound of Interest

*Compound Name:* 2-(3-Chlorophenyl)thiazole-4-carbaldehyde

*CAS No.:* 859850-99-0

*Cat. No.:* B1357068

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## Executive Summary

**2-(3-Chlorophenyl)thiazole-4-carbaldehyde** (CAS 859850-99-0) is a critical heterocyclic building block utilized in the synthesis of bioactive small molecules.[1] Characterized by a thiazole core substituted with a meta-chlorophenyl group at the C2 position and a reactive formyl group at C4, this compound serves as a versatile pharmacophore scaffold.

Its structural significance lies in the thiazole ring, a bioisostere often employed to improve metabolic stability and lipophilicity in drug candidates, combined with the 3-chlorophenyl moiety, which frequently enhances potency through halogen bonding and hydrophobic interactions in protein binding pockets. The C4-aldehyde functionality provides a "divergent point" for late-stage functionalization, making it indispensable for Structure-Activity Relationship (SAR) studies in kinase inhibitors, anti-inflammatory agents, and agrochemicals.

## Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8][9]

Property	Specification
Chemical Name	2-(3-Chlorophenyl)-1,3-thiazole-4-carbaldehyde
CAS Number	859850-99-0
Molecular Formula	C <sub>10</sub> H <sub>6</sub> ClNOS
Molecular Weight	223.68 g/mol
Appearance	Off-white to pale yellow solid
Solubility	Soluble in DMSO, DMF, DCM, Ethyl Acetate; Insoluble in water
Storage Conditions	2–8°C, under inert atmosphere (Argon/Nitrogen)
SMILES	<chem>O=CC1=CSC(C2=CC=CC(Cl)=C2)=N1</chem>
MDL Number	MFCD06738360

## Synthetic Strategies

The synthesis of **2-(3-Chlorophenyl)thiazole-4-carbaldehyde** can be approached via two distinct methodologies, depending on the scale and available starting materials.

### Strategy A: Suzuki-Miyaura Coupling (Discovery Scale)

This route is preferred for library generation where the 2-bromothiazole-4-carbaldehyde scaffold is available. It allows for the rapid diversification of the aryl ring at the C2 position.

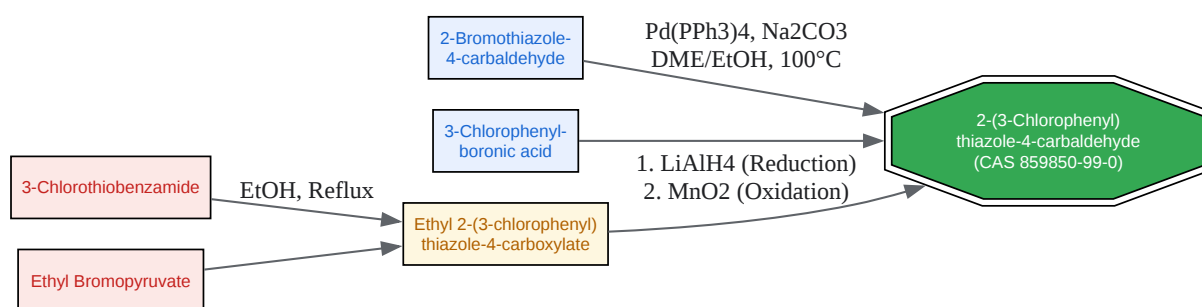
- Mechanism: Palladium-catalyzed cross-coupling of an aryl boronic acid with an aryl halide.
- Advantages: High functional group tolerance, mild conditions, convergent synthesis.<sup>[2]</sup>

### Strategy B: Hantzsch Thiazole Synthesis (Process Scale)

This is the classical, robust route for bulk manufacturing. It constructs the thiazole ring from acyclic precursors.

- Mechanism: Condensation of a thioamide with an -halocarbonyl compound.
- Advantages: Low-cost starting materials (3-chlorothiobenzamide), scalable, avoids expensive Pd catalysts.

## Synthesis Workflow Visualization



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Figure 1: Dual synthetic pathways. The Suzuki route (blue) offers modularity for analogs, while the Hantzsch route (red) builds the core from scratch.

## Experimental Protocols

### Protocol A: Suzuki Coupling (Recommended for Lab Scale)

Based on standard protocols for 2-arylthiazole synthesis.

Reagents:

- 2-Bromothiazole-4-carbaldehyde (1.0 eq)
- 3-Chlorophenylboronic acid (1.2 eq)
- Tetrakis(triphenylphosphine)palladium(0) (5-10 mol%)

- Sodium Carbonate (2M aqueous solution, 3.0 eq)
- Solvent: 1,2-Dimethoxyethane (DME) / Ethanol (1:1 v/v)

#### Procedure:

- Setup: In a microwave vial or round-bottom flask, combine the bromide, boronic acid, and Pd catalyst.
- Degassing: Seal the vessel and purge with Nitrogen or Argon for 5 minutes.
- Addition: Add the degassed solvent mixture and aqueous base via syringe.
- Reaction: Heat to 100°C (oil bath or microwave) for 12–24 hours. Monitor by TLC/LC-MS for consumption of the bromide.
- Workup: Cool to room temperature. Dilute with Ethyl Acetate (EtOAc) and filter through a Celite pad to remove Pd residues.
- Purification: Concentrate the filtrate and purify via silica gel flash chromatography (Hexanes/EtOAc gradient).

## Protocol B: Hantzsch Synthesis (Recommended for Scale-Up)

Self-validating step: The formation of the intermediate ester is usually indicated by the precipitation of HBr salts or can be monitored by the disappearance of the thioamide.

#### Step 1: Cyclization to Ester

- Dissolve 3-chlorothiobenzamide (1.0 eq) in anhydrous Ethanol.
- Add Ethyl bromopyruvate (1.05 eq) dropwise at room temperature.
- Reflux for 2–4 hours.
- Cool and neutralize with saturated NaHCO<sub>3</sub>. Extract with EtOAc, dry over MgSO<sub>4</sub>, and concentrate to yield Ethyl 2-(3-chlorophenyl)thiazole-4-carboxylate.

## Step 2: Reduction & Oxidation[3]

- Reduction: Treat the ester with  $\text{LiAlH}_4$  (or DIBAL-H) in dry THF at  $0^\circ\text{C}$  to generate the primary alcohol (2-(3-chlorophenyl)thiazole-4-yl)methanol).
- Oxidation: Re-oxidize the alcohol to the aldehyde using activated  $\text{MnO}_2$  in DCM or Swern oxidation conditions to avoid over-oxidation to the carboxylic acid.

## Reactivity & Medicinal Chemistry Applications[3][5][6][8][11][12]

The aldehyde functionality at the C4 position is a "chemical handle" that allows this molecule to serve as a divergent intermediate.

### Key Transformations

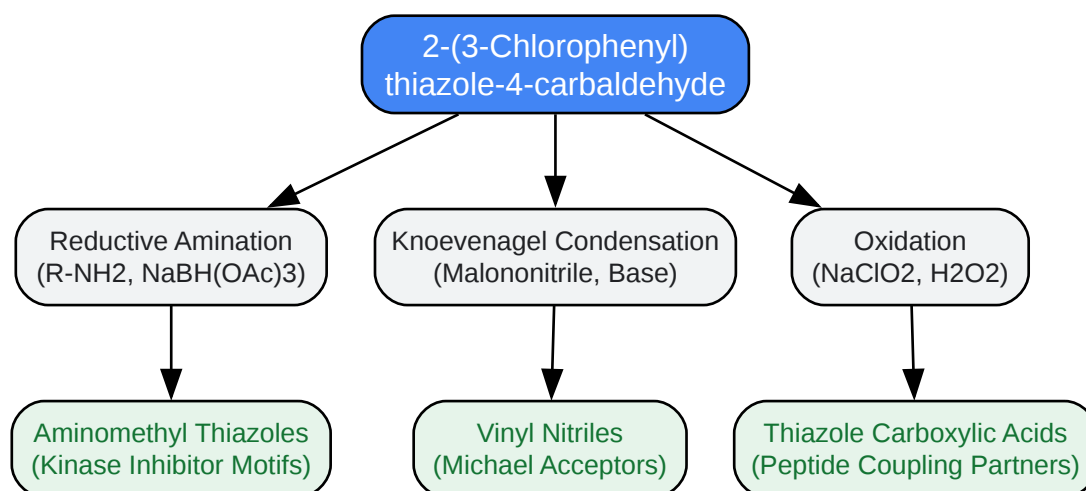
- Reductive Amination: Reaction with primary/secondary amines +  $\text{NaBH}(\text{OAc})_3$   
Aminomethyl thiazoles (Common in kinase inhibitors to improve solubility).
- Knoevenagel Condensation: Reaction with active methylene compounds (e.g., malononitrile)  
Vinyl nitriles (Michael acceptors).
- Wittig Olefination: Reaction with phosphorus ylides  
Styryl thiazoles.

### Biological Relevance

The 2-arylthiazole scaffold is a privileged structure in medicinal chemistry, often functioning as:

- Kinase Inhibitors: Targeting c-Met, VEGFR, or EGFR pathways.
- Antimicrobials: Disrupting bacterial cell wall synthesis or fungal ergosterol biosynthesis.
- Adenosine Receptor Antagonists: Specifically A2A or A3 receptor modulation.

### Reactivity Logic Diagram



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Figure 2: Divergent synthesis map. The aldehyde group allows rapid access to three distinct pharmacophore classes.

## Safety & Handling (SDS Summary)

Signal Word:WARNING

Hazard Class	H-Code	Statement
Skin Irritation	H315	Causes skin irritation.[4]
Eye Irritation	H319	Causes serious eye irritation. [4]
STOT-SE	H335	May cause respiratory irritation.[5][4]

Precautionary Measures:

- PPE: Wear nitrile gloves, safety goggles, and a lab coat.
- Engineering Controls: Always handle within a chemical fume hood to avoid inhalation of dust/vapors.
- In Case of Contact: Flush eyes with water for 15 minutes. Wash skin with soap and water.[4]

## References

- General Hantzsch Synthesis Methodology: Organic Syntheses. "Ethyl Thiazole-4-carboxylate." [6] Org. Synth. 1985, 63, 160. [[Link](#)]
- Medicinal Chemistry Applications (Thiazoles): National Institutes of Health (NIH) / PMC. "Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs." [1][7] [[Link](#)]

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